molecular formula C12H19N6O5P B13041544 Tenofovir impurity 33

Tenofovir impurity 33

カタログ番号: B13041544
分子量: 358.29 g/mol
InChIキー: VNZDKODEBZWTMP-SFYZADRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tenofovir impurity 33 is a byproduct formed during the synthesis of tenofovir, an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug. This compound is one of several impurities that can be formed during the manufacturing process of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir impurity 33 involves several steps, starting from the key intermediates used in the production of tenofovir. One common synthetic route involves the use of chiral intermediates, such as ®-tenofovir phenyl ester and ®-tenofovir diphenyl ester. These intermediates are synthesized through reactions like the Mitsunobu reaction, which involves the stereospecific inversion of chiral centers .

Industrial Production Methods

Industrial production of tenofovir and its impurities, including this compound, typically involves large-scale chemical synthesis using validated methods to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and control the levels of impurities during production .

化学反応の分析

Types of Reactions

Tenofovir impurity 33 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .

科学的研究の応用

Tenofovir impurity 33 has several scientific research applications, including:

類似化合物との比較

Similar Compounds

Similar compounds to tenofovir impurity 33 include other impurities formed during the synthesis of tenofovir, such as:

  • Tenofovir impurity I
  • Tenofovir impurity K
  • Tenofovir disoproxil fumarate impurities

Uniqueness

This compound is unique in its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct reaction conditions and the specific intermediates involved in its synthesis .

特性

分子式

C12H19N6O5P

分子量

358.29 g/mol

IUPAC名

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1

InChIキー

VNZDKODEBZWTMP-SFYZADRCSA-N

異性体SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O

正規SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。